3-[4-(2-Propan-2-yloxyethylsulfonyl)piperazin-1-yl]propanenitrile
Description
3-[4-(2-Propan-2-yloxyethylsulfonyl)piperazin-1-yl]propanenitrile is a synthetic organic compound characterized by its complex structure, which includes a piperazine ring substituted with a propanenitrile group and a propan-2-yloxyethylsulfonyl group
Properties
IUPAC Name |
3-[4-(2-propan-2-yloxyethylsulfonyl)piperazin-1-yl]propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O3S/c1-12(2)18-10-11-19(16,17)15-8-6-14(7-9-15)5-3-4-13/h12H,3,5-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQPRSJBIGWRPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCS(=O)(=O)N1CCN(CC1)CCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(2-Propan-2-yloxyethylsulfonyl)piperazin-1-yl]propanenitrile typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the preparation of a piperazine derivative. This can be achieved by reacting piperazine with an appropriate alkylating agent under controlled conditions.
Introduction of the Propanenitrile Group: The piperazine intermediate is then reacted with a nitrile-containing reagent, such as acrylonitrile, in the presence of a base to introduce the propanenitrile group.
Sulfonylation: The final step involves the introduction of the propan-2-yloxyethylsulfonyl group. This is typically done by reacting the intermediate with a sulfonyl chloride derivative in the presence of a base like triethylamine.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using similar reaction steps but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise reagent addition, and efficient purification techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde under appropriate conditions.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base are typical reagents.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or aldehydes.
Substitution: Various substituted piperazine derivatives.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic systems due to its ability to coordinate with metal centers.
Material Science: It can be incorporated into polymers to modify their properties.
Biology and Medicine:
Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.
Biological Probes: It can be used in the development of probes for studying biological systems.
Industry:
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Polymer Additives: The compound can be used to enhance the properties of polymers used in various industrial applications.
Mechanism of Action
The mechanism by which 3-[4-(2-Propan-2-yloxyethylsulfonyl)piperazin-1-yl]propanenitrile exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, while the nitrile group can act as a reactive site for further chemical modifications.
Comparison with Similar Compounds
- 3-[4-(2-Hydroxyethylsulfonyl)piperazin-1-yl]propanenitrile
- 3-[4-(2-Methoxyethylsulfonyl)piperazin-1-yl]propanenitrile
Comparison:
- Structural Differences: The primary difference lies in the substituents attached to the piperazine ring. The presence of different alkyl or aryl groups can significantly alter the compound’s reactivity and interaction with biological targets.
- Unique Properties: 3-[4-(2-Propan-2-yloxyethylsulfonyl)piperazin-1-yl]propanenitrile is unique due to the propan-2-yloxyethylsulfonyl group, which can provide distinct steric and electronic effects compared to other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
